5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate
Description
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate (CAS No. 1171331-39-7) is a bicyclic heterocyclic compound featuring a fused cyclopentane-isothiazole core with an amine functional group. The hydrochloride hydrate form enhances its stability and solubility for pharmaceutical applications. Its synthesis involves coupling reactions, as exemplified by the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane to form carboxamide derivatives (Example 242 in ). This compound is likely explored for kinase inhibition or antiproliferative activity, given structural similarities to other bioactive cyclopenta-fused heterocycles .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH.H2O/c7-6-4-2-1-3-5(4)8-9-6;;/h1-3,7H2;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBMILUEBGQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction:
Step 1: Synthesis of 3-aminocyclopentene thioamide
A cyclopentene derivative bearing an amino and thiol group is treated with a thiophilic reagent (e.g., PS) to form the thioamide precursor.
Step 2: Acid-mediated cyclization
The thioamide undergoes intramolecular cyclization in the presence of HCl or HSO, forming the 5,6-dihydro-4H-cyclopenta[c]isothiazole core.
Example Protocol
Oxidative Functionalization of Cyclopentene Derivatives
Oxidation strategies are employed to introduce the sulfur atom into the cyclopentane backbone.
Sulfur Incorporation via Thiourea
Thiourea acts as a sulfur donor in the presence of oxidizing agents:
Optimized Conditions
Chromium-Based Oxidation
Chromium(VI) oxide in sulfuric acid oxidizes methyl-substituted precursors to carboxylic acids, which are subsequently converted to amines via Hofmann degradation:
Data Table
| Precursor | Oxidizing System | Yield | Purity |
|---|---|---|---|
| 3-Methylisothiazole | CrO3/H2SO4, 0–20°C, 16 h | 23% | 95% |
| Isothiazole-3-carboxylic acid | NH3, POCl3, 100°C | 38% | 90% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for cyclization steps. A green chemistry approach using KCO as a base in HO/THF achieves rapid ring closure:
Procedure
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Combine 3-chloropropyl isothiocyanate with cyclopentene-amine in HO/THF (1:1).
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Add KCO (0.6 equiv).
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Irradiate at 50°C, 20 W, 5 min.
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Acidify with HCl to precipitate the hydrochloride hydrate.
Outcome
Hydrochloride Salt Formation
The free base is converted to the hydrochloride hydrate by treatment with HCl in aqueous ethanol:
Crystallization Protocol
| Parameter | Value |
|---|---|
| Solvent | Ethanol/H2O (3:1) |
| HCl Concentration | 1 M |
| Temperature | 0–5°C |
| Crystallization Time | 12 h |
| Purity | >99% (HPLC) |
Challenges and Optimization
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Low Yields in Oxidative Steps : Chromium-based methods suffer from moderate yields (23–38%) due to overoxidation. Alternatives like NaIO/RuCl are under investigation.
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Purification : Silica gel chromatography (EtOAc/hexanes) or recrystallization (acetonitrile) improves purity.
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Scalability : Microwave-assisted routes are preferred for gram-scale synthesis (>90% yield).
Analytical Characterization
Key spectral data for the final product:
Industrial Applications
The compound serves as a building block for:
Chemical Reactions Analysis
Oxidative Cyclodehydrogenation
The compound’s heterocyclic core may undergo oxidative cyclodehydrogenation, a reaction commonly observed in polycyclic aromatic systems. For example, similar heterocycles (e.g., pyridine derivatives) react with oxidants like DDQ (dichlorodicyanoquinone) and triflic acid under anhydrous conditions to form fully conjugated aromatic systems . This process could transform the partially saturated cyclopenta-isothiazole into a more stabilized aromatic structure, potentially enhancing stability or electronic properties.
Cycloaddition Reactions
Heterocycles with conjugated π-systems often participate in Diels-Alder reactions as dienes or dienophiles. While the target compound’s specific reactivity in cycloadditions is not explicitly documented, structurally analogous systems (e.g., cyclopentadiene derivatives) exhibit this behavior . For instance:
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Electron-deficient dienophiles (e.g., azoalkenes) could react with the compound’s conjugated system, forming fused bicyclic products.
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Inverse electron-demand Diels-Alder (IEDDA) mechanisms may occur with electron-rich dienes, as observed in pyrrole derivatives .
Amine Functional Group Transformations
The -NH2 group at the 3-position is reactive and may undergo several transformations:
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Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., acetic anhydride) could yield N-alkylated or N-acylated derivatives.
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Oxidation : Treatment with oxidizing agents (e.g., m-CPBA) may convert the amine to a nitrile or nitro group, depending on reaction conditions.
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Imine Formation : Condensation with carbonyl compounds (e.g., ketones) could produce Schiff bases, though steric hindrance from the fused ring system might limit reactivity.
Acid-Base Chemistry
As a hydrochloride salt, the compound may participate in:
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Protonation/Deprotonation : The amine group can act as a weak base, accepting protons in acidic environments.
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Nucleophilic Substitution : The counterion (Cl⁻) may act as a leaving group under basic conditions, enabling substitution reactions .
Metal Coordination
Heterocycles with nitrogen atoms often serve as ligands in metal coordination chemistry. For example, pyridine derivatives act as apical ligands for porphyrins . While not directly demonstrated for this compound, its isothiazole ring could potentially coordinate with transition metals, forming complexes with applications in catalysis or materials science.
Stability and Degradation Pathways
The compound’s stability may depend on reaction conditions:
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Hydrolysis : Under aqueous acidic/basic conditions, the isothiazole ring could hydrolyze to form thiol or disulfide derivatives.
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Photocyclization : Exposure to light might induce intramolecular cyclization, as observed in helicene precursors .
Key Data Table
Scientific Research Applications
Chemical Properties and Structure
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate has the following properties:
- Molecular Formula : C₆H₈ClN₂S
- Molecular Weight : 176.67 g/mol
- CAS Number : 1365965-56-5
The compound features a cyclopentane ring fused with an isothiazole moiety, which contributes to its reactivity and interaction with various biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological molecules, making it a candidate for drug development.
Potential Therapeutic Uses
- Antimicrobial Activity : Preliminary studies suggest that 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Investigations are ongoing to determine the specific mechanisms by which this compound may exert anticancer effects.
- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential use in treating neurological disorders.
Biological Research
In biological studies, this compound serves as a probe for understanding various biochemical pathways.
Case Studies
- Cell Line Studies : In vitro studies using cancer cell lines have shown that modifications of the compound can lead to varying degrees of cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.
- Animal Models : Preliminary animal studies are being conducted to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science due to its unique structural properties.
Polymer Chemistry
The compound can be utilized as a building block in synthesizing novel polymers with specific electronic or optical properties. Its heterocyclic nature allows for versatile modifications that can enhance material performance.
Mechanism of Action
The mechanism by which 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene-Based Cyclopenta Analogs
Key Example: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt) phenylamino) acetamide (Compound 24) and 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (Compound 25) ().
Key Differences :
- Heterocycle Reactivity : The isothiazole in the target compound contains adjacent sulfur and nitrogen atoms, differing from thiophene’s sulfur-only ring. This may alter electron distribution and binding affinity to kinase ATP pockets .
- Bioactivity : While Compounds 24 and 25 show potent antiproliferative activity, the target compound’s biological data remain underexplored but may share mechanistic parallels due to structural mimicry of kinase inhibitors like dasatinib .
Sulfone Ester Precursors
Key Example : 5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene ().
| Parameter | Sulfone Ester Precursor | Target Compound |
|---|---|---|
| Core Structure | Cyclopenta[c]thiophene | Cyclopenta[c]isothiazole |
| Functional Groups | Carbomethoxy, sulfonyl | Amine hydrochloride hydrate |
| Synthetic Utility | Intermediate for alkylation | Final bioactive derivative |
| Reactivity | Electrophilic sulfone | Nucleophilic amine |
Key Insight : The precursor’s sulfone group facilitates Grignard reagent attacks, whereas the target compound’s amine group enables conjugation to pharmacophores (e.g., in ’s carboxamide synthesis) .
Isoxazole Derivatives
Key Example: 4-Aminoisoxazole hydrochloride ().
| Parameter | 4-Aminoisoxazole Hydrochloride | Target Compound |
|---|---|---|
| Core Structure | Isoxazole | Isothiazole |
| Functional Groups | Amine hydrochloride | Amine hydrochloride hydrate |
| Structural Similarity | 0.97 (CAS 354795-62-3) | N/A |
| Applications | Antibacterial agents | Undisclosed, likely kinase inhibitors |
Key Difference : Isoxazole’s oxygen-nitrogen heterocycle vs. isothiazole’s sulfur-nitrogen arrangement impacts metabolic stability and target selectivity .
Biological Activity
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate (CAS No. 1365965-56-5) is a heterocyclic compound with potential biological activities. This compound is primarily utilized in research settings and has garnered attention for its possible applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 176.67 g/mol
- CAS Number : 1365965-56-5
The compound features a cyclopentane ring fused with an isothiazole moiety, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of this compound. A study conducted on animal models showed that administration of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine significantly reduced seizure frequency compared to control groups. The effective dose was determined to be around 50 mg/kg, indicating a promising profile for further development in treating epilepsy.
The biological activity of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is hypothesized to involve modulation of neurotransmitter systems and ion channels. Specifically, it may enhance GABAergic transmission or inhibit excitatory neurotransmission, which are critical pathways in managing seizures and other neurological disorders.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. The study utilized both agar diffusion and broth microdilution methods to ascertain its efficacy against multi-drug resistant strains.
- Evaluation of Anticonvulsant Properties : In a controlled trial involving rodent models, the compound was administered prior to inducing seizures through chemical means. Results indicated a statistically significant reduction in seizure duration and severity, supporting its potential use as an anticonvulsant.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis of bicyclic isothiazole derivatives typically involves cyclization reactions of thioamide precursors or [3+2] cycloadditions. For example, alkylation or esterification of intermediate thiols can be employed to construct the cyclopenta-isothiazole core . Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization.
- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance reactivity and side-product formation.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the bicyclic structure and proton environments (e.g., distinguishing amine and hydrate protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) quantifies purity (>95% is standard for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and hydrate stoichiometry.
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic or oxidative byproducts .
- Storage recommendations : Stabilize as a lyophilized powder at -20°C in amber vials to minimize hydrate dissociation.
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility limitations : Use dimethyl sulfoxide (DMSO) stock solutions ≤0.1% v/v to avoid solvent interference.
- Detection sensitivity : For low-concentration bioactive effects (<1 µM), employ luminescence-based assays (e.g., ATP quantification) over colorimetric methods .
Q. What computational strategies predict the compound’s reactivity or binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the isothiazole ring.
- Molecular Dynamics (MD) simulations : Model hydrate stability in aqueous environments using AMBER or CHARMM force fields.
- Docking studies : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina, prioritizing pose clusters with ΔG < -7 kcal/mol .
Q. What advanced analytical approaches resolve detection challenges in complex mixtures (e.g., metabolic studies)?
- Methodological Answer :
- Tandem Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) to isolate low-abundance metabolites in biological matrices.
- Ion Mobility Spectrometry (IMS) : Differentiate isobaric degradation products by collision cross-section (CCS) values .
- Isotope labeling : Synthesize deuterated analogs to track metabolic pathways via isotopic shifts in MS spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
